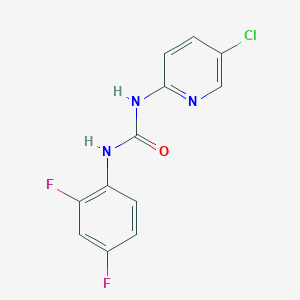

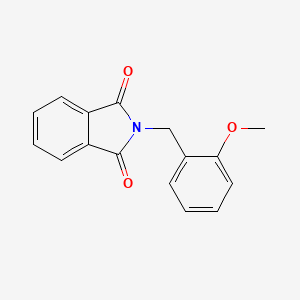

N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)urea, commonly known as Pyridine Urea, is a synthetic compound that has shown potential as a herbicide. It was first discovered in the late 1990s and has since been extensively studied for its chemical properties and biological effects.

Mechanism of Action

Pyridine Urea acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. Pyridine Urea is highly selective for AHAS in plants and has little to no effect on the enzyme in mammals or bacteria.

Biochemical and physiological effects:

Pyridine Urea has been shown to have a low toxicity profile in mammals and has no significant effects on the environment. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. Pyridine Urea has also been shown to have no adverse effects on non-target plants or insects.

Advantages and Limitations for Lab Experiments

Pyridine Urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthetic nature and high cost may limit its use in large-scale experiments. Additionally, its selectivity for AHAS may limit its use in certain plant species that have evolved resistance to this enzyme.

Future Directions

There are several future directions for the study of Pyridine Urea. These include:

- Further optimization of the synthesis method to reduce costs and increase yields.

- Development of new derivatives with improved herbicidal properties.

- Study of the mechanism of resistance to Pyridine Urea in plants.

- Investigation of the potential for Pyridine Urea as a fungicide and insecticide.

- Study of the environmental fate and effects of Pyridine Urea.

Synthesis Methods

Pyridine Urea can be synthesized using a multi-step process starting from 2,4-difluorobenzoic acid and 5-chloro-2-picoline. The first step involves the conversion of 2,4-difluorobenzoic acid to its acid chloride form using thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the corresponding amide. The amide is then treated with phosgene to yield the final Pyridine Urea compound.

Scientific Research Applications

Pyridine Urea has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. Pyridine Urea has also been studied for its potential as a fungicide and insecticide.

properties

IUPAC Name |

1-(5-chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHNTBPUCRGBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)

![N-[4-(isobutyrylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5844855.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)

![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)